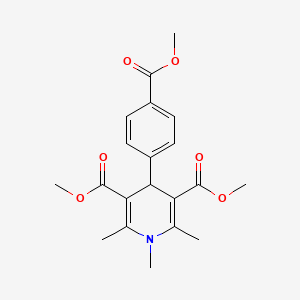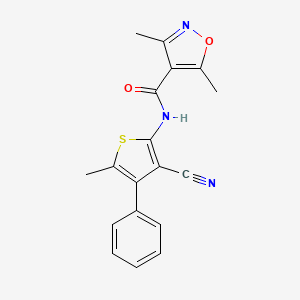![molecular formula C22H22N2O3 B1224327 [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone](/img/structure/B1224327.png)
[2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone is a member of quinolines.
Applications De Recherche Scientifique
Imaging and Diagnostics
A compound structurally related to [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone, specifically (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was synthesized and investigated as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps, culminating in a high radiochemical yield and purity, indicating its potential for PET imaging applications in biomedical research (Wang et al., 2017).
Chemical Synthesis and Modification
In chemical synthesis, modifications of the quinoline structure, which is a part of the compound , have been explored extensively. For instance, the synthesis of various quinoline derivatives, such as dibenzo[b,g][1,8]naphthyridin-5-ones, involved reactions with 2,4-dichloroquinolines. These processes demonstrated the structural versatility and reactivity of quinoline compounds, potentially opening pathways for the synthesis of more complex molecules (Manoj & Rajendra Prasad, 2010).
Fluorescent Labeling and Sensing
A novel fluorophore, 6-Methoxy-4-quinolone, demonstrated strong fluorescence and stability in a wide pH range, making it suitable for biomedical analysis. Its derivative was utilized as a fluorescent labeling reagent, underlining the potential of quinoline derivatives in sensitive detection methods for analytical and bioanalytical purposes (Hirano et al., 2004).
Biomedical Research
In the context of biomedical research, the synthesis of various quinoline derivatives has been geared towards the exploration of their biological activities. For example, certain derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the relevance of quinoline structures in the development of potential therapeutic agents (Chaudhari, 2012).
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-6-methylquinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H22N2O3/c1-15-3-8-20-18(13-15)19(22(25)24-9-11-27-12-10-24)14-21(23-20)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 |
Clé InChI |
DOEHCDRFBSIAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)
![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![Benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1224250.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)

![(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224254.png)

![1-[(4-chlorophenyl)-oxomethyl]-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylic acid methyl ester](/img/structure/B1224261.png)
![3-[5-(4-Methylphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1224262.png)

![Thiocyanic acid [3-methoxy-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]phenyl] ester](/img/structure/B1224264.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea](/img/structure/B1224266.png)
